molecular formula C15H11BrFN3O4S B3605451 N-[(4-bromo-2-fluorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide

N-[(4-bromo-2-fluorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B3605451
M. Wt: 428.2 g/mol
InChI Key: GUCSMUWHJDJKJA-UHFFFAOYSA-N
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Description

N-[(4-bromo-2-fluorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide is a complex organic compound with a unique structure that includes bromine, fluorine, and nitro functional groups

Preparation Methods

The synthesis of N-[(4-bromo-2-fluorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for large-scale industrial production.

Chemical Reactions Analysis

N-[(4-bromo-2-fluorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the nitro group to an amine.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. For example, the bromine atom can be replaced with a hydroxyl group using a base like sodium hydroxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(4-bromo-2-fluorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-bromo-2-fluorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[(4-bromo-2-fluorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

N-[(4-bromo-2-fluorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN3O4S/c1-24-13-5-2-8(6-12(13)20(22)23)14(21)19-15(25)18-11-4-3-9(16)7-10(11)17/h2-7H,1H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCSMUWHJDJKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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